N-(butan-2-yl)-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
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Overview
Description
N-(butan-2-yl)-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the 2-methoxyphenoxy group. The final steps often involve the formation of the benzamide linkage and the introduction of the 4-chlorobenzyl group. Common reagents used in these reactions include chlorinating agents, methoxyphenols, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrimidine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Potential use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(butan-2-yl)-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide include other benzamide derivatives with varying substituents on the benzyl and pyrimidine rings. Examples might include:
- N-(4-fluorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide
- N-(4-methylbenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, for example, might influence its reactivity and interactions with biological targets differently compared to other similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-5-12(2)18-17(20)16-15(10-11-24-16)19(3)25(21,22)14-8-6-13(23-4)7-9-14/h6-12H,5H2,1-4H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZBYMBGFLUMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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